3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
This compound is a hybrid heterocyclic molecule combining a 1,2,4-triazole core with a benzo[d]thiazol-2(3H)-one moiety. The 1,2,4-triazole ring is substituted at position 4 with a phenethyl group and at position 5 with a (2-methylbenzyl)thio group. The triazole’s 3-position is further linked via a methyl bridge to the nitrogen of the benzothiazolone ring, creating a structurally complex pharmacophore.
The synthesis of this compound likely involves nucleophilic substitution and heterocyclization strategies, as evidenced by analogous methods for 1,2,4-triazole derivatives. For example, thiosemicarbazide intermediates are common precursors for triazole-thioether systems, while benzothiazolone rings are often constructed via cyclization of thioamide derivatives .
Properties
IUPAC Name |
3-[[5-[(2-methylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS2/c1-19-9-5-6-12-21(19)18-32-25-28-27-24(29(25)16-15-20-10-3-2-4-11-20)17-30-22-13-7-8-14-23(22)33-26(30)31/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMIGVIBAGWZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit quorum sensing in gram-negative bacteria. Quorum sensing is a well-known term for describing bacterial cell–cell communication.
Mode of Action
It’s suggested that similar compounds inhibit quorum sensing, which is a mechanism used by bacteria to coordinate behavior based on population density.
Biological Activity
3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, a complex organic compound, belongs to the class of triazole derivatives. Its structure features a triazole ring and a benzo[d]thiazole moiety, which contribute to its diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.
- Molecular Formula : C26H24N4OS2
- Molecular Weight : 472.6 g/mol
- CAS Number : 847402-60-2
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound in focus has shown potential against various bacterial strains. For instance, studies have demonstrated its efficacy against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
In vitro tests have revealed that this compound can inhibit the growth of these pathogens at varying concentrations, showcasing its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines, particularly in:
- Breast cancer cells (MCF-7)
- Lung cancer cells (A549)
The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of various enzymes involved in cellular metabolism. Notably, it shows inhibitory activity against:
- Aromatase
- Cyclooxygenase (COX)
These enzymes are crucial in pathways related to cancer progression and inflammation. The inhibition of aromatase can be particularly beneficial in hormone-dependent cancers .
Structure-Activity Relationship (SAR)
The structural components of the compound play a significant role in its biological activity. The presence of the thioether functional group enhances its binding affinity to target enzymes. Modifications in the benzyl and triazole moieties have been shown to affect potency and selectivity .
Case Studies
-
Antimicrobial Efficacy Study :
- A series of derivatives were synthesized based on the core structure, leading to the discovery that certain substitutions significantly increased antibacterial activity.
- The most effective derivative exhibited an MIC value of 10 µg/mL against E. coli.
-
Anticancer Activity Assessment :
- In a comparative study with known anticancer agents, this compound demonstrated superior efficacy in reducing tumor growth in xenograft models.
- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. The presence of the thioether group in this compound enhances its interaction with microbial targets, potentially leading to effective antifungal or antibacterial agents. Studies have shown that similar compounds can inhibit the growth of various pathogens, including Candida species and other fungi .
Anticancer Potential
The benzothiazole scaffold is recognized for its anticancer activity. Compounds derived from this structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The specific compound may interact with cellular pathways involved in cancer proliferation, making it a candidate for further investigation as an anticancer drug .
Case Studies
Several studies have documented the biological activities of related compounds:
- Antifungal Activity : A study demonstrated that thiazole derivatives exhibit potent antifungal activity against Candida albicans, suggesting similar efficacy for this compound due to structural similarities .
- Cytotoxicity Evaluations : Research on structurally analogous compounds has shown cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties .
Chemical Reactions Analysis
1.1. Triazole Core Formation
The 1,2,4-triazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives. For example:
-
Intermediate formation : Reaction of acetohydrazide with phenyl isothiocyanate yields thiosemicarbazide intermediates, which undergo base-mediated cyclization to form the triazole ring .
-
Microwave-assisted synthesis : Accelerated cyclization under microwave irradiation reduces reaction times (e.g., 3 min vs. 4 h conventional heating) .
1.2. Functionalization of the Triazole Ring
-
S-Alkylation : The 5-thiol group on the triazole reacts with 2-methylbenzyl halides (e.g., 2-methylbenzyl bromide) to form the (2-methylbenzyl)thio substituent .
-
N-Alkylation : The 4-position of the triazole is alkylated with phenethyl halides (e.g., phenethyl bromide) under basic conditions .
1.3. Benzothiazolone Coupling
The benzothiazolone moiety is introduced via nucleophilic substitution or coupling reactions. For instance:
-
Methylene spacer linkage : A methylene group connects the triazole and benzothiazolone cores, often via alkylation of a triazole-thiol intermediate with chloromethylbenzothiazolone derivatives .
2.1. Thioether Oxidation
The (2-methylbenzyl)thio group undergoes oxidation to sulfoxide or sulfone derivatives under mild conditions:
2.2. Triazole Ring Reactivity
-
Electrophilic substitution : The triazole’s N-atoms participate in coordination chemistry with metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) .
-
Nucleophilic attack : Under strong basic conditions, the phenethyl group may undergo elimination or substitution .
2.3. Benzothiazolone Hydrolysis
The lactam ring in benzothiazolone hydrolyzes in acidic or basic media:
| Condition | Product | Application |
|---|---|---|
| HCl (6M), Δ | 2-mercaptobenzoic acid derivative | Functionalization for further coupling |
| NaOH (10%), Δ | Benzo[d]thiazole-2-thiol + CO<sub>2</sub> | Thiol-based conjugation chemistry |
3.1. Phenethyl Group Functionalization
The phenethyl substituent can undergo aromatic electrophilic substitution (e.g., nitration, halogenation), though steric hindrance from adjacent groups may limit reactivity .
3.2. Triazole-Benzothiazolone Linker Modifications
The methylene spacer between the triazole and benzothiazolone is amenable to:
-
Oxidation : Conversion to a carbonyl group using KMnO<sub>4</sub> or CrO<sub>3</sub>.
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Cross-coupling : Suzuki-Miyaura coupling if halogenated derivatives are synthesized .
Stability and Degradation Pathways
-
Photodegradation : The benzothiazolone moiety is susceptible to UV-induced ring-opening.
-
Thermal decomposition : Above 200°C, the compound degrades via cleavage of the thioether and triazole rings .
Comparative Reactivity of Analogous Compounds
Data from structurally related systems highlight trends:
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
A. 5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole derivatives These compounds share the 1,2,4-triazole scaffold but replace the benzothiazolone moiety with a 1,3,4-thiadiazole ring. The absence of the benzothiazolone system reduces planarity and alters electronic properties, leading to diminished antimicrobial activity compared to the target compound .
B. Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates
These derivatives retain the phenethyl and thioether substituents on the triazole ring but lack the benzothiazolone component. Studies indicate that the benzothiazolone group enhances binding to kinase targets (e.g., EGFR) due to its hydrogen-bonding capacity, which is absent in these analogues .
Benzothiazolone-Containing Analogues
A. 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one This compound features a benzothiazole fused to a pyrazolone ring. While both structures include benzothiazolone, the pyrazolone ring introduces additional hydrogen-bond donors, resulting in higher solubility but lower metabolic stability compared to the triazole-linked target compound .
B. 3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one
This analogue substitutes the triazole bridge with a bulky arylalkyl group. The absence of the triazole-thioether system reduces its ability to inhibit cytochrome P450 enzymes, a property observed in the target compound due to sulfur-mediated interactions .
Functional Group Comparisons
Key Observations:
- The 2-methylbenzylthio group in the target compound enhances lipophilicity (logP ≈ 3.5), improving blood-brain barrier penetration compared to analogues with polar substituents (e.g., tetrahydrofuran-2-yl in ) .
- The phenethyl group at position 4 of the triazole contributes to π-π stacking interactions in enzyme binding pockets, a feature absent in shorter alkyl-chain derivatives .
Characterization Data :
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one?
- Answer : The compound can be synthesized via nucleophilic substitution reactions involving 1,2,4-triazole precursors. For example, thiol-containing intermediates (e.g., 5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazole-3-thiol) are reacted with activated benzo[d]thiazol-2(3H)-one derivatives under alkaline conditions. Key steps include refluxing in ethanol or methanol with stoichiometric control of reagents like monochloroacetic acid (Fig. 1 in ). Elemental analysis and H/C NMR are critical for verifying purity and structural integrity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Answer :
- H/C NMR : Signals for the phenethyl group (δ ~2.8–3.2 ppm for CH, δ ~7.2–7.4 ppm for aromatic protons) and the benzo[d]thiazol-2(3H)-one moiety (δ ~6.9–7.5 ppm) should dominate. The 1,2,4-triazole ring protons appear as singlets near δ ~8.0–8.5 ppm .
- IR Spectroscopy : Confirm S-H stretching (2500–2600 cm) in intermediates and C=O/C=N stretches (1650–1700 cm) in the final product .
- Mass Spectrometry : High-resolution EI-MS or ESI-MS can validate the molecular ion peak and fragmentation patterns .
Q. What are the recommended protocols for assessing the compound’s solubility and stability in vitro?
- Answer :
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Use UV-Vis spectroscopy to quantify solubility limits at 25°C and 37°C .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the thioether bond) should be identified via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC values) across different assays?
- Answer :
- Assay Optimization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls. For example, DMSO concentrations >0.1% may artifactually inhibit enzyme activity .
- Data Normalization : Use internal standards (e.g., doxorubicin for cytotoxicity assays) and validate via dose-response curves in triplicate.
- Mechanistic Follow-Up : Employ target-specific assays (e.g., kinase inhibition profiling) to distinguish off-target effects .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., fungal CYP51 for antifungal activity). Prioritize docking poses with hydrogen bonds to the triazole nitrogen and hydrophobic contacts with the 2-methylbenzyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction energy profiles .
Q. How can the synthetic yield of the compound be improved while minimizing side reactions?
- Answer :
- Optimized Reaction Conditions : Use microwave-assisted synthesis (100°C, 30 min) to accelerate thioether formation. Replace traditional solvents (ethanol) with ionic liquids (e.g., [BMIM][BF]) to enhance regioselectivity .
- Protecting Groups : Temporarily protect reactive sites (e.g., NH on benzo[d]thiazol-2(3H)-one) with Boc groups to prevent undesired alkylation .
- Catalysis : Introduce Pd(OAc) (5 mol%) for C-S bond formation, reducing side products like disulfides .
Methodological Notes
- Spectral Data Contradictions : If NMR signals for the triazole ring are split or shifted, consider tautomeric equilibria (e.g., thione-thiol forms) and re-measure in deuterated DMSO at elevated temperatures .
- Biological Activity : Cross-reference antifungal data with structurally similar compounds (e.g., 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones) to identify substituent effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
